molecular formula C45H58NP B13644233 (R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine

(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine

Cat. No.: B13644233
M. Wt: 643.9 g/mol
InChI Key: CLVXRNAJDUYJJS-WBVITSLISA-N
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Description

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[inden] core with a phosphanyl group and bulky tert-butylphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.

Properties

Molecular Formula

C45H58NP

Molecular Weight

643.9 g/mol

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine

InChI

InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m1/s1

InChI Key

CLVXRNAJDUYJJS-WBVITSLISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirobi[inden] core: This can be achieved through a series of cyclization reactions.

    Introduction of the phosphanyl group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct placement of the phosphanyl group.

    Addition of tert-butylphenyl groups: These bulky groups are introduced to the molecule to enhance its stability and reactivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or other oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has several scientific research applications:

Mechanism of Action

The mechanism by which ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine stands out due to its unique spirobi[inden] core and the presence of both phosphanyl and tert-butylphenyl groups. This combination of features provides it with distinct reactivity and stability, making it valuable for specialized research and industrial applications.

Biological Activity

The compound (R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine is a complex organic molecule characterized by its unique spirobi[inden] structure and bulky tert-butyl substituents. This compound belongs to a class of phosphine derivatives that have garnered interest for their potential biological activities and applications in catalysis and coordination chemistry. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C₄₅H₅₈NP
  • Molecular Weight : 643.92 g/mol

Structural Components

The compound features:

  • A spirobi[inden] framework that contributes to its steric properties.
  • Bis(3,5-di-tert-butylphenyl)phosphanyl groups that enhance its electronic properties and reactivity.

This unique structure may influence its interactions with biological systems, making it a candidate for further investigation into its biological activities.

The biological activity of this compound can be predicted through computational tools such as the Prediction of Activity Spectra for Substances (PASS). These tools assess the compound's potential interactions based on its structural characteristics.

Potential Biological Activities

  • Antioxidant Properties : The bulky tert-butyl groups may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Cytoprotective Effects : Similar phosphine derivatives have shown protective effects in cellular models against oxidative damage induced by agents like tert-butyl hydroperoxide (t-BHP) .
  • Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways, which could lead to alterations in cellular signaling and function.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Cytoprotection Against Oxidative Stress : Research has demonstrated that certain phosphine derivatives can protect cells from oxidative damage by modulating antioxidant enzyme levels . Similar mechanisms may be expected for this compound.
  • Radical Scavenging Activity : Compounds with bulky substituents have been shown to possess significant radical scavenging capabilities. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
TriphenylphosphineThree phenyl groupsCommonly used as a ligand in coordination chemistry
Bisphosphine ligandsTwo phosphine groupsEnhanced catalytic properties in metal complexes
PhosphoramiditesPhosphate backboneUtilized in oligonucleotide synthesis

The comparison highlights the unique steric and electronic properties of this compound in relation to other phosphine derivatives.

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